molecular formula C17H11F6N5O2 B5080912 N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

Cat. No.: B5080912
M. Wt: 431.29 g/mol
InChI Key: NWAABOGWTQEMJJ-UHFFFAOYSA-N
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Description

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to phenyl rings, along with a tetrazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile compound under acidic conditions. The trifluoromethoxy and trifluoromethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as trifluoromethoxybenzene and trifluoromethylbenzene. The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoromethoxybenzene, trifluoromethylbenzene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can be compared with other similar compounds, such as:

    N-[4-(TRIFLUOROMETHYL)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.

    N-[4-(METHOXY)PHENYL]-2-{5-[3-(METHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE: Contains methoxy and methyl groups instead of trifluoromethoxy and trifluoromethyl groups, leading to differences in reactivity and stability.

The uniqueness of this compound lies in its combination of trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N5O2/c18-16(19,20)11-3-1-2-10(8-11)15-25-27-28(26-15)9-14(29)24-12-4-6-13(7-5-12)30-17(21,22)23/h1-8H,9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAABOGWTQEMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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